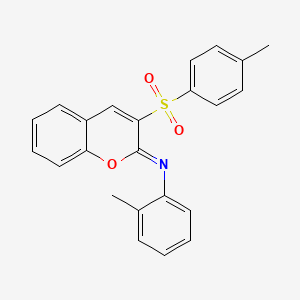
(Z)-2-methyl-N-(3-tosyl-2H-chromen-2-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-methyl-N-(3-tosyl-2H-chromen-2-ylidene)aniline, also known as MTA, is a synthetic organic compound that has been extensively studied for its pharmacological properties. MTA belongs to the family of chromene derivatives and has shown promising results in various scientific research applications.
Scientific Research Applications
Anti-Corrosive Properties in Polymer Nanocomposites
Research has shown that copolymers and their nanocomposites, including those with structures similar to (Z)-2-methyl-N-(3-tosyl-2H-chromen-2-ylidene)aniline, demonstrate significant anti-corrosive properties. For instance, a study on poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite with ZnO showed enhanced anticorrosive properties on mild steel in acidic environments (Alam, Mobin, & Aslam, 2016). Additionally, Poly(aniline-co-N-ethylaniline)/ZnO Nanocomposite coatings on mild steel have been reported to provide excellent protection against corrosion in various environments (Mobin, Aslam, & Alam, 2017).
Catalytic Applications
Compounds with structures akin to this compound have been explored for their catalytic properties. For example, the study of a Zn-Schiff Base complex catalyst in the sodium borohydride hydrolysis reaction highlighted its potential in hydrogen generation, suggesting a broader application of similar structures in catalysis (Kılınç & Sahin, 2020).
Pharmaceutical and Biological Applications
Certain derivatives of 2H-chromene, closely related to this compound, have shown antimicrobial activities. A study involving the synthesis of Schiff’s Bases of 4-Chloro-3-coumarin aldehyde as antimicrobial agents exemplifies this application (Bairagi, Bhosale, & Deodhar, 2009).
Photoluminescence and Detection Applications
Research has indicated the potential use of certain Zn compounds with ligands similar to this compound in luminescence and detection applications. For instance, a study on zinc and cadmium halide compounds with a specific ligand demonstrated yellow luminescence, which can be applied in sensing and detection technologies (Liu et al., 2016).
properties
IUPAC Name |
N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-16-11-13-19(14-12-16)28(25,26)22-15-18-8-4-6-10-21(18)27-23(22)24-20-9-5-3-7-17(20)2/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQKIAAAFSYHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2821754.png)
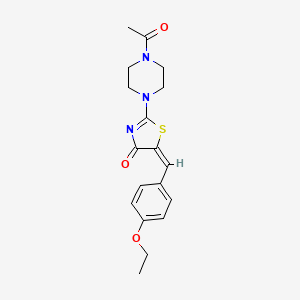
![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)
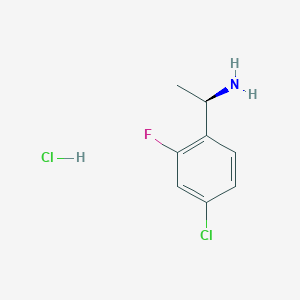
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2821759.png)


![N-[(5-Chloro-3-ethylimidazol-4-yl)methyl]-N-(thiophen-3-ylmethyl)prop-2-enamide](/img/structure/B2821764.png)
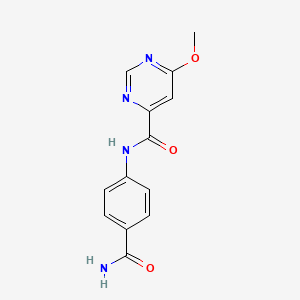
![3-[[1-(Cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2821766.png)
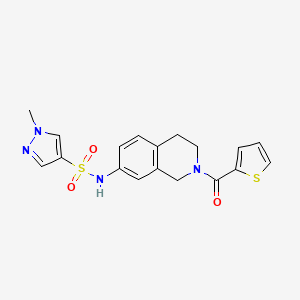
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2821772.png)

